molecular formula C10H11NO2 B12996574 2-Hydroxy-4-propoxybenzonitrile

2-Hydroxy-4-propoxybenzonitrile

Cat. No.: B12996574
M. Wt: 177.20 g/mol
InChI Key: BVBFPXGAABSVJP-UHFFFAOYSA-N
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Description

2-Hydroxy-4-propoxybenzonitrile is an organic compound with the molecular formula C10H11NO2 It is a derivative of benzonitrile, characterized by the presence of a hydroxyl group at the second position and a propoxy group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-propoxybenzonitrile typically involves the reaction of 2-hydroxybenzonitrile with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

2-Hydroxybenzonitrile+Propyl BromideK2CO3,DMFThis compound\text{2-Hydroxybenzonitrile} + \text{Propyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 2-Hydroxybenzonitrile+Propyl BromideK2​CO3​,DMF​this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4-propoxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: 2-Hydroxy-4-propoxybenzaldehyde.

    Reduction: 2-Hydroxy-4-propoxybenzylamine.

    Substitution: Various substituted benzonitriles depending on the substituent used.

Scientific Research Applications

2-Hydroxy-4-propoxybenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-propoxybenzonitrile depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The propoxy group can modulate the compound’s hydrophobicity and membrane permeability .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-4-propoxybenzonitrile is unique due to the presence of both hydroxyl and propoxy groups, which confer distinct chemical reactivity and potential applications. The propoxy group increases the compound’s hydrophobicity, enhancing its interactions with hydrophobic environments and making it suitable for specific industrial and research applications.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-hydroxy-4-propoxybenzonitrile

InChI

InChI=1S/C10H11NO2/c1-2-5-13-9-4-3-8(7-11)10(12)6-9/h3-4,6,12H,2,5H2,1H3

InChI Key

BVBFPXGAABSVJP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1)C#N)O

Origin of Product

United States

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